Lapatinib is a selective, small molecule inhibitor of the intracellular tyrosine kinase domain of both EGFR (ErbB1) and HER2 (ErbB2) receptor tyrosine kinases. [] It is classified as a tyrosine kinase inhibitor and has been investigated for its potential in treating various cancers, particularly HER2-positive breast cancer. []
Lapatinib is a solid, lipophilic compound with low aqueous solubility. It exists in various polymorphic forms, each exhibiting distinct physicochemical properties. [, ] The solubility, stability, and bioavailability of lapatinib are influenced by factors such as pH, temperature, and the presence of excipients. [, ]
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: